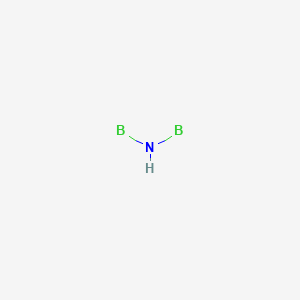
Diborazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diborazane is a chemical compound with the formula ( \text{R}_3\text{N-BH}_2\text{-NR}_2\text{-BH}_3 ), where R can be an alkyl group or hydrogen. It is often implicated as a key intermediate in the dehydrocoupling and dehydrogenation of amine-boranes to form oligo- and polyaminoboranes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diborazane can be synthesized through various methods. One common approach involves the reaction of amine-boranes under thermal or catalytic conditions. For example, the reaction of trimethylamine-borane with dimethylamine-borane under thermal conditions leads to the formation of this compound . Another method involves the use of oligomeric aminoborane precursors for the chemical vapor deposition growth of hexagonal boron nitride films .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of boron halides. For instance, the reduction of boron trifluoride with lithium hydride in the presence of ether results in the formation of this compound . Another method involves the reaction of phosphoric acid with magnesium boride to produce a mixture of boranes, which upon heating, yields this compound .
Chemical Reactions Analysis
Types of Reactions: Diborazane undergoes various chemical reactions, including:
Dehydrocoupling/Dehydrogenation: This reaction involves the removal of hydrogen to form oligo- and polyaminoboranes.
Redistribution: Under thermal or catalytic conditions, this compound can undergo redistribution to form different boron-nitrogen compounds.
Common Reagents and Conditions:
Catalysts: Iridium-based catalysts are commonly used for the dehydrocoupling of this compound.
Thermal Conditions: Heating this compound to specific temperatures can induce dehydrogenation and redistribution reactions.
Major Products:
Polyaminoboranes: These are formed through the dehydrocoupling of this compound.
Oligoaminoboranes: These are intermediate products formed during the dehydrogenation process.
Scientific Research Applications
Diborazane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diborazane involves its ability to undergo dehydrocoupling and dehydrogenation reactions. These reactions are typically catalyzed by transition metals such as iridium. The process involves the removal of hydrogen atoms, leading to the formation of boron-nitrogen bonds and the production of polyaminoboranes . The molecular targets and pathways involved in these reactions are primarily the boron and nitrogen atoms within the this compound molecule .
Comparison with Similar Compounds
Amine-Boranes: These compounds, such as trimethylamine-borane, are similar to diborazane and are often used as precursors in its synthesis.
Polyaminoboranes: These are the products of this compound dehydrocoupling and share similar structural features.
Uniqueness: this compound is unique due to its ability to undergo both thermal and catalytic dehydrocoupling reactions, leading to the formation of valuable boron-nitrogen compounds.
Properties
CAS No. |
18447-54-6 |
|---|---|
Molecular Formula |
B2HN |
Molecular Weight |
36.64 g/mol |
InChI |
InChI=1S/B2HN/c1-3-2/h3H |
InChI Key |
KSCNHKPMMKUPLO-UHFFFAOYSA-N |
Canonical SMILES |
[B]N[B] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















